Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 2007924-91-4 . It has a molecular weight of 262.35 and its IUPAC name is benzyl (S)- (1-isopropylpyrrolidin-3-yl)carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C15H22N2O2 . The InChI Code is 1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a yellow oil . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Histone Deacetylase Inhibition in Cancer Therapy
One area of research involves the use of compounds similar to Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate in inhibiting histone deacetylases (HDACs), which are enzymes involved in modifying the accessibility of chromatin and thus influencing gene expression. A study on the oral HDAC inhibitor, MS-275, showed its potential in treating refractory solid tumors and lymphomas, demonstrating dose-dependent pharmacokinetics and biologically relevant plasma concentrations, indicating antitumor activity (Gore et al., 2008).
Pharmacodynamics and Pharmacokinetics
Another research area focuses on the pharmacodynamics and pharmacokinetics of novel compounds for treating inflammatory diseases. For instance, AM103, a FLAP inhibitor, has been evaluated for its efficacy in dose-dependent inhibition of leukotriene production, a key player in asthma and other inflammatory conditions (Bain et al., 2010).
Metabolism and Excretion Studies
Research into the metabolism and excretion of drugs is crucial for understanding their safety and efficacy. A study on the dual orexin receptor antagonist ACT-541468 using microtracer/accelerator mass spectrometry (AMS) identified numerous metabolites, providing insights into the compound's pharmacokinetics and suggesting extensive metabolism through oxidative transformations (Muehlan et al., 2019).
Analytical Characterization of Novel Psychoactive Substances
The analytical characterization of novel psychoactive substances (NPS) is another important application. This involves identifying and quantifying the chemical composition of unknown substances, which is crucial for forensic analyses and toxicological assessments. A study highlighted the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven NPS, underlining the significance of analytical chemistry in resolving complex cases (Ameline et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
benzyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHPZBDSVGXKW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.